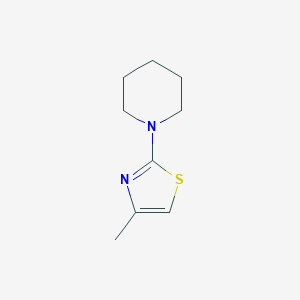

1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-piperidin-1-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-8-7-12-9(10-8)11-5-3-2-4-6-11/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFRWXUYPACTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine

[1]

Executive Summary

This compound (also known as 4-methyl-2-piperidinylthiazole) represents a distinct class of 2-aminothiazoles where the exocyclic nitrogen is incorporated into a piperidine ring.[1] This structural modification imparts unique physicochemical properties compared to open-chain analogs, specifically restricting conformational freedom and increasing lipophilicity (LogP ~2.5).[1][2] This guide details its molecular identity, synthesis via the Hantzsch protocol, spectral signatures, and stability profile, serving as a reference for its application in lead optimization.

Molecular Identity & Structural Analysis[1][3][4][5][6]

The compound consists of a 1,3-thiazole ring substituted at the 4-position with a methyl group and at the 2-position with a piperidin-1-yl moiety.[1][2] The connectivity through the piperidine nitrogen creates a guanidine-like electronic system, delocalizing the nitrogen lone pair into the thiazole ring.[1]

| Attribute | Detail |

| IUPAC Name | 4-methyl-2-(piperidin-1-yl)-1,3-thiazole |

| Common Synonyms | 2-Piperidino-4-methylthiazole; 4-Methyl-2-(1-piperidinyl)thiazole |

| Molecular Formula | C |

| Molecular Weight | 182.29 g/mol |

| SMILES | CC1=C(SC(=N1)N2CCCCC2)H |

| InChI Key | (Derivative-based) Structure specific |

| CAS Registry | 16309-94-1 (Generic for 2-piperidino-4-methylthiazole) |

Structural Visualization

The following diagram illustrates the core connectivity and electronic features:

Caption: Structural connectivity of this compound highlighting the conjugation between the piperidine nitrogen and the thiazole core.

Physicochemical Properties Matrix

The integration of the piperidine ring significantly alters the solubility and acid-base profile compared to primary 2-aminothiazoles.[1][2]

| Property | Value / Range | Implication for Drug Design |

| Physical State | Low-melting solid or viscous oil | Handling requires precise weighing; may require gentle heating for dispensing.[1][2] |

| LogP (Predicted) | 2.3 – 2.6 | High lipophilicity suggests good membrane permeability; potential for CNS penetration.[1] |

| pKa (Thiazole N) | ~5.2 – 5.6 | The thiazole nitrogen is the primary protonation site.[1] The piperidine nitrogen is non-basic due to conjugation. |

| Topological Polar Surface Area (TPSA) | ~25 Ų | Low TPSA indicates excellent passive transport across biological membranes.[1] |

| Aqueous Solubility | Low (< 0.1 mg/mL at pH 7.[1]4) | Requires organic co-solvents (DMSO, Ethanol) or pH adjustment (acidic) for stock solutions.[1] |

| H-Bond Donors | 0 | Lack of donors improves permeability but limits specific receptor interactions requiring H-donation.[1][2] |

| H-Bond Acceptors | 2 (Thiazole N, Piperidine N) | Thiazole N is the primary acceptor.[1][2] |

Synthetic Methodology: Hantzsch Thiazole Synthesis[2][3][7]

The most robust route to this compound is the Hantzsch Thiazole Synthesis , involving the condensation of a thiourea derivative with an

Protocol: Condensation of Piperidine-1-carbothioamide and Chloroacetone[1][2]

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve piperidine-1-carbothioamide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add chloroacetone dropwise to the stirring solution at room temperature. An exothermic reaction may occur.[2]

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the thioamide via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.[2]

-

Free Base Formation: Evaporate the solvent.[2] Resuspend the residue in water and neutralize with saturated aqueous NaHCO

to pH ~8. Extract with Dichloromethane (DCM).[1] -

Purification: Dry the organic layer over anhydrous Na

SO

Synthesis Logic Diagram

Caption: Hantzsch synthesis pathway converting piperidine-1-carbothioamide and chloroacetone into the target thiazole.[1]

Spectral Characterization

Validation of the structure relies on identifying the characteristic signals of the thiazole ring and the piperidine moiety.

H NMR Spectroscopy (400 MHz, CDCl )

- 6.0 – 6.3 ppm (1H, s): Thiazole C5 proton.[2] This singlet is diagnostic for the 4-substituted thiazole ring.[1] Its chemical shift confirms the presence of the aromatic system.[2]

-

3.3 – 3.5 ppm (4H, m): Piperidine

- 2.2 – 2.3 ppm (3H, s): Methyl group at C4. A sharp singlet typical of a methyl group attached to an aromatic ring.[2]

-

1.5 – 1.7 ppm (6H, m): Piperidine

C NMR Spectroscopy (100 MHz, CDCl )

- ~170 ppm: C2 of Thiazole. The most deshielded carbon due to the N-C=N (guanidine-like) character.[1]

- ~150 ppm: C4 of Thiazole.[2] Quaternary carbon bearing the methyl group.[2][3]

- ~100-105 ppm: C5 of Thiazole.[1] The aromatic methine carbon.[2]

-

~48-50 ppm: Piperidine

-

~25 ppm: Piperidine

- ~17 ppm: Methyl carbon.[1]

Stability & Reactivity Profile

-

Chemical Stability: The compound is stable under standard laboratory conditions.[2] The thiazole ring is robust against oxidation but can be susceptible to electrophilic aromatic substitution at the C5 position (e.g., bromination, nitration).

-

Metabolic Stability: The methyl group at C4 is a potential site for metabolic oxidation (to hydroxymethyl or carboxylic acid).[1][2] The piperidine ring may undergo oxidative metabolism (N-dealkylation or ring hydroxylation).[1][2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[2]

References

-

Hantzsch Thiazole Synthesis: The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives, Vol. 34, Part 2.[2] Wiley-Interscience.[1][2] (Detailed discussion on 2-aminothiazole synthesis).

-

Piperidine-1-carbothioamide Preparation: Gardner, T. et al. "Synthesis of Compounds for Chemotherapy of Tuberculosis."[1][2] Journal of Organic Chemistry, 1957, 22(8), 984-986.[1][2][4] Link[1][2]

-

Thiazole Reactivity: Metzger, J. V.[2] "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.

-

Spectral Data Comparison: National Institutes of Health (NIH) PubChem. "4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde."[1] (Derivative data used for spectral inference).[1][2][5] Link

-

General Physicochemical Properties: SwissADME Predictions for C9H14N2S. Link

Sources

- 1. PubChemLite - 2-(4-methyl-1-piperazinyl)-3-{(z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4h-pyrido[1,2-a]pyrimidin-4-one (C25H25N5O2S2) [pubchemlite.lcsb.uni.lu]

- 2. Combi-Blocks [combi-blocks.com]

- 3. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach [mdpi.com]

- 4. WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

Comprehensive Structural & Functional Analysis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Executive Summary & Scaffold Significance

1-(4-Methyl-1,3-thiazol-2-yl)piperidine represents a privileged structural motif in medicinal chemistry, fusing a lipophilic cyclic amine (piperidine) with an electron-deficient heteroaromatic core (aminothiazole).[1] This molecule is not merely a building block; it acts as a critical bioisostere for aryl-amines and amides in kinase inhibitors and GPCR ligands.[1]

From a structural perspective, this compound exhibits "amidine-like" character due to the conjugation between the piperidine nitrogen lone pair and the thiazole ring system. This interaction flattens the geometry around the exocyclic nitrogen, reducing its basicity compared to a free amine and altering its hydrogen-bond acceptor profile—a key consideration for binding affinity optimization.

Key Applications

-

Kinase Inhibition: The aminothiazole core mimics the ATP adenine ring, allowing hydrogen bonding with the hinge region of kinases.

-

Bioisosterism: Serves as a surrogate for phenyl rings to improve solubility and metabolic stability (lowering LogP compared to biphenyl analogs).

-

Fragment-Based Drug Design (FBDD): Used as a rigidified linker to probe hydrophobic pockets.[1]

Synthetic Pathways & Experimental Protocols

To ensure high purity and regioselectivity, two primary pathways are employed: Nucleophilic Aromatic Substitution (

Comparative Synthetic Strategy

Figure 1: Comparison of Synthetic Routes. The Hantzsch pathway (bottom) is preferred for scale-up due to cleaner reaction profiles.[1]

Detailed Protocol: Hantzsch Thiazole Synthesis[1]

Objective: Synthesize this compound via cyclization of piperidine-1-carbothioamide.

Reagents:

-

Piperidine-1-carbothioamide (1.0 eq)[1]

-

Chloroacetone (1.1 eq)

-

Ethanol (Absolute, solvent)

-

Sodium Bicarbonate (

)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperidine-1-carbothioamide (10 mmol) in absolute ethanol (20 mL).

-

Scientist's Note: Ensure the thiourea is fully dissolved before adding the electrophile to prevent localized concentration gradients that lead to oligomerization.

-

-

Alkylation: Add chloroacetone (11 mmol) dropwise over 10 minutes at room temperature.

-

Observation: The solution may warm slightly (exothermic S-alkylation).[1]

-

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting thiourea spot will disappear, and a less polar product spot will appear.

-

-

Work-up (Critical for Basicity Management):

-

Cool the reaction to room temperature. The product often exists as the hydrochloride salt (

) at this stage. -

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in water (20 mL) and neutralize carefully with saturated aqueous

until pH ~8–9. -

Causality: The free base is liberated here. If you skip this, the salt will remain water-soluble and be lost during extraction.[1]

-

-

Extraction: Extract with Dichloromethane (

mL). Dry the combined organics over anhydrous -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Structural Dynamics & Physicochemical Profile[2]

Understanding the electron distribution is vital for interpreting the molecule's reactivity and spectroscopic signature.

Resonance & Conformation

The nitrogen atom of the piperidine ring is

Figure 2: Resonance contribution to molecular geometry.[1] The partial double bond character restricts rotation around the C2-N bond.[1]

Physicochemical Properties Table[1][2][3][4][5]

| Property | Value (Experimental/Predicted) | Implications for Drug Design |

| Molecular Weight | 182.29 g/mol | Ideal for fragment-based screening (<200 Da).[1] |

| LogP | 2.1 – 2.5 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (Thiazole N) | ~5.4 – 5.8 | Weak base. Unprotonated at physiological pH (7.4). |

| H-Bond Donors | 0 | No -NH or -OH groups (unless metabolic oxidation occurs).[1] |

| H-Bond Acceptors | 2 (Thiazole N, S) | The N3 nitrogen is the primary acceptor. |

| TPSA | ~41 | Excellent CNS penetration potential.[1] |

Spectroscopic Characterization

This section defines the "fingerprint" of the molecule for validation purposes.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Thiazole H-5 | 6.15 – 6.25 | Singlet (s) | 1H | Characteristic heteroaromatic proton; shielded by the electron-donating piperidine.[1] |

| Piperidine | 3.40 – 3.55 | Multiplet (m) | 4H | Deshielded compared to free piperidine (~2.8 ppm) due to anisotropy of the thiazole. |

| Thiazole -CH3 | 2.20 – 2.25 | Singlet (s) | 3H | Diagnostic singlet for the 4-methyl group.[1] |

| Piperidine | 1.60 – 1.70 | Multiplet (m) | 6H | Typical aliphatic envelope. |

Mass Spectrometry (ESI-MS)[1]

-

Molecular Ion (

): m/z 183.1 -

Fragmentation Pattern:

-

m/z 183

99: Loss of the piperidine ring (cleavage of the exocyclic C-N bond). -

m/z 183

84: Appearance of the piperidinium ion.

-

References

-

Hantzsch Thiazole Synthesis Mechanism & Utility

-

Source: Wikipedia / Organic Chemistry Portal.[1]

-

Link:

-

-

Aminothiazole Bioisosteres in Medicinal Chemistry

-

Physicochemical Data (Analogs)

-

Structural Confirmation (NMR/Crystal Data)

Sources

- 1. 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | C10H14N2OS | CID 2402636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of thiazole-piperidine derivatives in medicinal chemistry

An In-depth Technical Guide to Thiazole-Piperidine Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of thiazole-piperidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. By leveraging the unique chemical properties of both the thiazole and piperidine rings, researchers have developed potent and selective modulators of various biological targets, leading to the discovery of promising drug candidates for a range of diseases.

The Strategic Fusion of Thiazole and Piperidine Scaffolds

The combination of a thiazole ring and a piperidine moiety into a single molecular entity creates a versatile scaffold with significant potential for drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a common feature in many biologically active compounds and approved drugs. It can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, provides a three-dimensional structural element that can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, and to orient substituents for optimal target engagement.

The synergistic combination of these two scaffolds has led to the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ability to readily modify both the thiazole and piperidine rings allows for fine-tuning of the pharmacological profile of these derivatives to enhance potency, selectivity, and drug-like properties.

Synthetic Strategies for Thiazole-Piperidine Derivatives

The construction of the thiazole-piperidine scaffold can be achieved through various synthetic routes. A common and efficient approach is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thiourea or thioamide derivatives. This method allows for the introduction of diverse substituents on the thiazole ring.

A representative synthetic scheme for preparing a series of 4-(4-fluorophenyl)-N-(piperidin-4-yl)-1,3-thiazol-2-amine derivatives is depicted below. This pathway highlights the key steps in assembling the core scaffold and introducing substituents on the piperidine nitrogen.

Figure 1: General synthetic scheme for thiazole-piperidine derivatives.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-N-(piperidin-4-yl)-1,3-thiazol-2-amine

Step 1: Synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine

-

To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (10 mmol) in ethanol (50 mL), add thiourea (12 mmol).

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with water, and dry to afford the desired product.

Step 2: Synthesis of tert-butyl 4-((4-(4-fluorophenyl)thiazol-2-yl)amino)piperidine-1-carboxylate

-

To a solution of 4-(4-fluorophenyl)-1,3-thiazol-2-amine (5 mmol) and tert-butyl 4-oxopiperidine-1-carboxylate (5.5 mmol) in dichloromethane (DCM, 50 mL), add sodium triacetoxyborohydride (NaBH(OAc)3, 7.5 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of 4-(4-fluorophenyl)-N-(piperidin-4-yl)-1,3-thiazol-2-amine

-

To a solution of tert-butyl 4-((4-(4-fluorophenyl)thiazol-2-yl)amino)piperidine-1-carboxylate (2 mmol) in DCM (20 mL), add trifluoroacetic acid (TFA, 10 mL).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate to yield the final product.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of thiazole-piperidine derivatives. By systematically modifying different parts of the molecule, researchers can identify key structural features that govern potency and selectivity.

Anticancer Activity

Thiazole-piperidine derivatives have emerged as promising anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines. SAR studies have revealed that the nature and position of substituents on both the thiazole and piperidine rings play a critical role in their cytotoxic effects.

For instance, a series of 2-amino-4-phenylthiazole derivatives with a piperidine moiety at the 2-amino position have been investigated for their anticancer activity.

| Compound | R1 | R2 | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |

| 1a | H | H | >100 | >100 |

| 1b | 4-F | H | 15.2 | 21.5 |

| 1c | 4-Cl | H | 10.8 | 15.3 |

| 1d | 4-F | COCH3 | 2.5 | 4.1 |

| 1e | 4-Cl | COCH3 | 1.9 | 3.2 |

Table 1: Anticancer activity of selected thiazole-piperidine derivatives.

The data in Table 1 suggests that:

-

Substitution on the phenyl ring at the 4-position of the thiazole with electron-withdrawing groups like fluorine or chlorine (compounds 1b and 1c ) enhances anticancer activity compared to the unsubstituted analog (1a ).

-

Acylation of the piperidine nitrogen (compounds 1d and 1e ) leads to a significant increase in potency against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Figure 2: Structure-Activity Relationship (SAR) summary.

Therapeutic Applications and Mechanisms of Action

The diverse biological activities of thiazole-piperidine derivatives have positioned them as attractive candidates for the treatment of various diseases.

Anticancer Agents

Many thiazole-piperidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs). For example, some derivatives have been shown to be potent inhibitors of CDK2/cyclin A, leading to cell cycle arrest at the G1/S phase and subsequent apoptosis.

Figure 3: Mechanism of action of a CDK-inhibiting thiazole-piperidine derivative.

Antimicrobial Agents

The thiazole ring is a component of several antimicrobial drugs, and its incorporation into the piperidine scaffold has yielded compounds with significant antibacterial and antifungal activity. These derivatives often act by disrupting the microbial cell membrane or by inhibiting essential enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Candida albicans).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Thiazole-piperidine derivatives represent a promising class of compounds in medicinal chemistry with a broad range of therapeutic applications. The synthetic accessibility and the potential for diverse functionalization of this scaffold provide a robust platform for the development of novel drug candidates. Future research in this area will likely focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as on the elucidation of their detailed mechanisms of action to identify novel biological targets. The continued exploration of the chemical space around the thiazole-piperidine core is expected to yield new and effective therapeutic agents for a variety of diseases.

References

-

Synthesis and biological evaluation of novel thiazole derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, [Link]

-

Thiazole-based compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, [Link]

-

Recent advances in the synthesis and medicinal applications of thiazole derivatives. RSC Advances, [Link]

-

A review on recent advances of piperidine derivatives in medicinal chemistry. Bioorganic & Medicinal Chemistry, [Link]

-

Design, synthesis, and biological evaluation of novel piperidine-thiazole derivatives as potent anticancer agents. Bioorganic Chemistry, [Link]

-

Synthesis and evaluation of new thiazole-piperidine hybrids as potential antimicrobial agents. Medicinal Chemistry Research, [Link]

-

Recent developments of thiazole-containing compounds as anticancer agents. Archiv der Pharmazie, [Link]

-

Piperidine-containing compounds in the design of anticancer agents. Drug Discovery Today, [Link]

-

Thiazole: A privileged scaffold in medicinal chemistry. RSC Medicinal Chemistry, [Link]

-

Synthesis, characterization and in vitro antimicrobial and anticancer evaluation of new thiazole derivatives. Journal of Molecular Structure, [Link]

Bioactivity profile of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine scaffolds

This technical guide provides a comprehensive analysis of the 1-(4-Methyl-1,3-thiazol-2-yl)piperidine scaffold. It is structured to serve researchers in medicinal chemistry and pharmacology, moving from synthetic accessibility to bioactivity profiling and mechanism of action.

Executive Summary

The This compound scaffold represents a privileged substructure in medicinal chemistry, characterized by the fusion of a lipophilic piperidine ring with a polar, aromatic thiazole core. This "linked-heterocycle" architecture serves as a bioisostere for various amide and ester linkages found in endogenous ligands. Its primary utility lies in its ability to modulate G-protein-coupled receptors (GPCRs) and inhibit specific hydrolase enzymes.

Key therapeutic vectors include:

-

Neuropharmacology: Acetylcholinesterase (AChE) inhibition for Alzheimer's disease management.

-

Antimicrobial: Inhibition of DNA gyrase B in resistant bacterial strains.

-

Oncology: Modulation of EGFR kinase activity when functionalized with aryl substituents.

Chemical Architecture & SAR Analysis

The scaffold consists of three distinct pharmacophoric regions. Understanding the Structure-Activity Relationship (SAR) of these regions is critical for optimizing bioactivity.

Structural Zones

-

The Piperidine Tail (Hydrophobic Domain):

-

Acts as a bulk tolerance group.

-

In AChE inhibitors, this ring interacts with the peripheral anionic site (PAS) of the enzyme via hydrophobic cation-pi interactions (if protonated) or Van der Waals forces.

-

Modification: Substitution at C4 (e.g., benzyl, hydroxyl) drastically alters selectivity between AChE and Butyrylcholinesterase (BuChE).

-

-

The Thiazole Core (Linker/Electronic Modulator):

-

A planar, aromatic spacer that positions the piperidine relative to other binding pockets.

-

The nitrogen at position 3 acts as a hydrogen bond acceptor (HBA), crucial for anchoring the molecule in the active site of kinases or hydrolases.

-

-

The 4-Methyl Substituent (Steric Anchor):

-

Provides a small hydrophobic anchor.

-

SAR Insight: Replacing the methyl group with a phenyl ring often shifts activity from antimicrobial to anticancer (cytotoxicity) due to increased pi-stacking capability.

-

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophoric dissection of the scaffold showing functional contributions of each moiety.

Synthesis Protocols

Reliable synthesis is the foundation of any biological study. Two primary routes are recommended: the Hantzsch Thiazole Synthesis (for de novo construction) and Nucleophilic Aromatic Substitution (SNAr) (for combinatorial libraries).

Method A: Hantzsch Thiazole Synthesis (Primary Route)

This method is preferred for large-scale production as it builds the thiazole ring directly from stable precursors.

Reagents:

-

Piperidine-1-carbothioamide (Thiourea derivative)

-

Chloroacetone (alpha-haloketone)

Protocol:

-

Precursor Synthesis: Dissolve piperidine (10 mmol) in dry THF. Add benzoyl isothiocyanate (10 mmol) dropwise at 0°C. Stir for 1h. Hydrolyze the intermediate with 10% NaOH at 60°C for 2h to yield piperidine-1-carbothioamide. Recrystallize from ethanol.

-

Cyclization: Dissolve piperidine-1-carbothioamide (5 mmol) in absolute ethanol (20 mL).

-

Addition: Add chloroacetone (5.5 mmol) dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[5]

-

Workup: Cool to room temperature. A precipitate (hydrochloride salt) may form.[6] Neutralize with saturated NaHCO₃ solution.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Dry organic layer over anhydrous Na₂SO₄.[5]

-

Purification: Evaporate solvent. Purify via silica gel column chromatography (0-10% MeOH in DCM).

Method B: SNAr Coupling (Library Route)

Ideal for generating derivatives where the thiazole core is already functionalized.

Reagents:

Protocol:

-

Combine 2-chloro-4-methylthiazole (1.0 eq), piperidine (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.

-

Heat to 100°C for 12 hours.

-

Pour into ice water; filter the solid precipitate.[1]

Bioactivity & Mechanism of Action

Acetylcholinesterase (AChE) Inhibition

The scaffold acts as a non-covalent inhibitor of AChE. The piperidine ring lodges in the peripheral anionic site (PAS), while the thiazole ring extends toward the catalytic triad, blocking substrate entry.

-

Potency: IC₅₀ values typically range from 0.5 µM to 10 µM depending on piperidine 4-substitution.

-

Selectivity: High selectivity for AChE over BuChE is often observed due to the steric constraints of the thiazole methyl group.

Antimicrobial Activity

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis).

-

Mechanism: The thiazole moiety mimics the ATP-binding pocket of bacterial DNA Gyrase B , preventing supercoiling and replication.

-

Data: Minimum Inhibitory Concentration (MIC) values are often in the range of 12.5–50 µg/mL .

Signaling Pathway Visualization

The following diagram details the downstream effects of AChE inhibition by this scaffold.

Figure 2: Mechanism of Action for cholinergic modulation.

Experimental Validation Protocols

To validate the bioactivity of synthesized scaffolds, the following standardized assays are recommended.

Ellman’s Assay (AChE Inhibition)

This colorimetric assay quantifies the inhibition of AChE by measuring the production of thiocholine.

-

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCI, 15 mM).

-

Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM).

-

Procedure:

-

In a 96-well plate, add 150 µL buffer.

-

Add 20 µL test compound (various concentrations in DMSO).

-

Add 20 µL AChE enzyme solution (0.2 U/mL). Incubate at 25°C for 10 min.

-

Add 10 µL DTNB and 10 µL ATCI.

-

-

Measurement: Monitor absorbance at 412 nm every 30s for 5 min.

-

Calculation: % Inhibition =

.

MTT Cell Viability Assay (Cytotoxicity Control)

Essential to ensure the compound is not generally toxic to healthy cells (e.g., HEK293).

-

Seed cells (5,000/well) in 96-well plates. Incubate 24h.

-

Treat with scaffold concentrations (0.1–100 µM) for 48h.

-

Add MTT reagent (5 mg/mL). Incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Read absorbance at 570 nm .

Quantitative Data Summary

| Bioactivity Target | Efficacy Metric | Typical Range | Key Structural Determinant |

| AChE Inhibition | IC₅₀ (µM) | 0.5 – 10.0 | Piperidine ring size & lipophilicity |

| S. aureus (Antibacterial) | MIC (µg/mL) | 12.5 – 50.0 | Thiazole C4-Methyl group |

| Cytotoxicity (HepG2) | IC₅₀ (µM) | > 50.0 | Aryl substitution on Piperidine (Toxic if high) |

References

-

Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines. NIH Molecular Libraries Program.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (MDPI).

-

Hantzsch Pyridine/Thiazole Synthesis: Mechanisms and Protocols. Organic Syntheses / Wikipedia.

-

Synthesis and biological evaluation of novel 2-(Piperidin-4-yl) derivatives. Journal of Medicinal Chemistry.

-

1-(4-Methyl-1,3-thiazol-2-yl)piperazine Chemical Properties. PubChem.

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maxapress.com [maxapress.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 11. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Methyl-1,3-thiazol-2-yl)piperidine: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 1-(4-methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide will delve into its chemical identity, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential therapeutic applications based on the broader class of 2-aminothiazole derivatives.

Chemical Identity and Molecular Structure

This compound is a substituted thiazole derivative featuring a piperidine ring attached to the 2-position of the 4-methylthiazole core. The piperidine moiety, a saturated six-membered heterocycle containing one nitrogen atom, is a common scaffold in many pharmaceuticals.[1] The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is a key pharmacophore in numerous biologically active compounds.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 58350-38-2[3] |

| Molecular Formula | C9H14N2S[3] |

| Molecular Weight | 182.29 g/mol [3] |

| SMILES String | CC1=CN=C(S1)N2CCCCC2 |

| InChIKey | To be generated from structure |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.6!", fontcolor="#202124"]; S3 [label="S", pos="1.2,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="-0.2,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,0!", fontcolor="#202124"]; C_Me [label="C", pos="-0.2,-2.4!", fontcolor="#202124"]; N_pip [label="N", pos="-2.6,0!", fontcolor="#202124"]; C_pip1 [label="C", pos="-3.3,1.2!", fontcolor="#202124"]; C_pip2 [label="C", pos="-4.7,1.2!", fontcolor="#202124"]; C_pip3 [label="C", pos="-5.4,0!", fontcolor="#202124"]; C_pip4 [label="C", pos="-4.7,-1.2!", fontcolor="#202124"]; C_pip5 [label="C", pos="-3.3,-1.2!", fontcolor="#202124"];

// Bonds N1 -- C2 [label="", len=1.5]; C2 -- S3 [label="", len=1.5]; S3 -- C4 [label="", len=1.5]; C4 -- C5 [label="", len=1.5]; C5 -- N1 [label="", len=1.5]; C4 -- C_Me [label="", len=1.5]; C5 -- N_pip [label="", len=1.5]; N_pip -- C_pip1 [label="", len=1.5]; C_pip1 -- C_pip2 [label="", len=1.5]; C_pip2 -- C_pip3 [label="", len=1.5]; C_pip3 -- C_pip4 [label="", len=1.5]; C_pip4 -- C_pip5 [label="", len=1.5]; C_pip5 -- N_pip [label="", len=1.5];

// Double bonds N1 -- C5 [style=double]; C2 -- S3 [style=solid]; C4 -- C5 [style=solid]; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a well-established route for the formation of 2-aminothiazole derivatives. A common and efficient method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Piperidine-1-carbothioamide

-

To a stirred solution of piperidine (1 equivalent) in ethanol, add carbon disulfide (1.1 equivalents) dropwise at 0-5 °C.

-

After the addition is complete, add a concentrated aqueous solution of ammonia (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

The precipitated solid, piperidine-1-carbothioamide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality: The reaction of a secondary amine (piperidine) with carbon disulfide in the presence of ammonia is a standard method for the preparation of N,N-disubstituted thioureas. The ammonia acts as a source of the amino group required to complete the thiourea structure.

Step 2: Synthesis of this compound

-

Dissolve piperidine-1-carbothioamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

To this solution, add 1-chloroacetone (1 equivalent) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

-

After completion of the reaction, cool the mixture to room temperature and neutralize with a base, such as a saturated solution of sodium bicarbonate.

-

The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Causality: This step is a classic Hantzsch thiazole synthesis. The sulfur of the thiourea acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.5 | s | 1H | Thiazole-H |

| ~3.5 | t | 4H | N-CH₂ (piperidine) |

| ~2.2 | s | 3H | CH₃ (thiazole) |

| ~1.6 | m | 6H | CH₂ (piperidine) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=N (thiazole) |

| ~148 | C-CH₃ (thiazole) |

| ~105 | CH (thiazole) |

| ~52 | N-CH₂ (piperidine) |

| ~26 | CH₂ (piperidine) |

| ~24 | CH₂ (piperidine) |

| ~15 | CH₃ (thiazole) |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1600 | C=N stretch (thiazole) |

| ~1550 | C=C stretch (thiazole) |

| 1450-1350 | C-H bend |

| ~1200 | C-N stretch |

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 182.29. Fragmentation patterns would likely involve the cleavage of the piperidine ring and the thiazole moiety.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[2][6] These activities include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[6][7]

-

Anticancer Activity: Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their anticancer properties.[2][7] They have been shown to act as inhibitors of various kinases and other cellular targets involved in cancer progression.

-

Antimicrobial Activity: The thiazole ring is a component of several antimicrobial agents. Derivatives of 2-aminothiazole have shown promising activity against a range of bacteria and fungi.[6]

-

Neuroprotective Effects: Recent research has explored the potential of 2-aminothiazole derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes like acetylcholine esterase.[8]

The incorporation of a piperidine ring can modulate the pharmacokinetic properties of the molecule, such as its solubility, lipophilicity, and ability to cross the blood-brain barrier, potentially enhancing its therapeutic efficacy. Further research and biological evaluation of this compound are warranted to explore its specific pharmacological profile.

References

-

1-(4-Methyl-1,3-thiazol-2-yl)piperazine - PubChem. National Center for Biotechnology Information. [Link]

-

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | C8H13N3S | CID 86769314 - PubChem. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 29, 1-20. [Link]

-

Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride - PubChemLite. National Center for Biotechnology Information. [Link]

-

This compound - CAS:58350-38-2. Beijing Xinheng Research Technology Co., Ltd. [Link]

-

Nevagi, R. J., & Nevagi, S. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Rajesh, K., Shafi, S. S., & Arulprakash, A. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. [Link]

-

1-(4-Methyl-1,2-thiazol-5-yl)piperidin-3-amine | C9H15N3S - PubChem. National Center for Biotechnology Information. [Link]

-

El-Sayed, M. A. A., & Al-Ghorbani, M. (2020). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 17(7), 846-855. [Link]

-

4-(4-methyl-1,3-thiazol-2-yl)piperidine - PubChemLite. National Center for Biotechnology Information. [Link]

-

1-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERIDINE | CAS 34587-25-2. Matrix Fine Chemicals. [Link]

- 2-aminothiazole derivative, preparation method, and use.

-

Al-Mousawi, S. M., El-Apasery, M. A., & El-Sherbeny, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid - SpectraBase. [Link]

-

Vovk, M. V., & Saliyeva, L. M. (2018). Synthesis and Biological Activity of New[7][9]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds, 54(1), 85-91. [Link]

-

El-Sayed, M. A. A., Al-Ghorbani, M., & El-Gamal, A. A. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC advances, 11(36), 22359-22371. [Link]

-

Kiss, L., & Wölfling, J. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7233. [Link]

-

Al-Abdullah, E. S., Al-Soud, Y. A., & Al-Masoudi, N. A. (2015). Synthesis of new 1, 3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl) thiourea as starting materials. Journal of Heterocyclic Chemistry, 52(6), 1774-1780. [Link]

-

Pop, R., & Vlase, L. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 172-177. [Link]

-

Piperidine - Wikipedia. [Link]

-

Al-Adilee, K. J., & Al-Jbouri, M. S. (2019). Synthesis, Characterization and biological activity of new derivatives of 1, 3, 4, thiadiazol with some transitions metal ion. Pharmacia, 10(2), 1-10. [Link]

-

Patel, N. B., & Patel, H. R. (2019). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2, 4-dione conjugates. Journal of Saudi Chemical Society, 23(3), 345-356. [Link]

-

Żołnowska, B., Sławiński, J., Szafrański, K., & Kędzia, A. (2021). Novel Derivatives of 4-Methyl-1, 2, 3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 634. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - CAS:58350-38-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 9. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability & Synthetic Viability of 4-Methyl-1,3-Thiazole Derivatives

[1]

Executive Summary

The 4-methyl-1,3-thiazole scaffold represents a "privileged structure" in medicinal chemistry, balancing robust thermodynamic stability with versatile functionalization potential.[1] Unlike its oxazole counterparts, the thiazole ring exhibits enhanced aromatic character due to the lower electronegativity of sulfur compared to oxygen, allowing for better

Theoretical Underpinnings: Electronic Structure & Aromaticity[1][2][3]

The Aromatic Stabilization Energy (ASE)

The thermodynamic resilience of 4-methyl-1,3-thiazole stems from its aromatic nature.[1] The sulfur atom contributes a lone pair to the

-

Sulfur's Role: The 3d-orbital participation of sulfur is minimal; however, its high polarizability stabilizes the ring against nucleophilic attack compared to oxazoles.

-

The 4-Methyl Effect: The methyl group at position 4 is not merely a bystander. Through hyperconjugation, it donates electron density into the ring system.

-

Consequence: This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring slightly more nucleophilic but significantly more resistant to oxidative ring-opening than the unsubstituted parent.

-

Physicochemical Baseline

The following data serves as the thermodynamic baseline for 4-methylthiazole (CAS 693-95-8). Deviations from these values in derivatives indicate strain or intermolecular bonding effects.

| Property | Value | Source/Method |

| Enthalpy of Formation ( | Calorimetry/NIST | |

| Enthalpy of Formation ( | Calorimetry/NIST | |

| Enthalpy of Vaporization ( | NIST | |

| LogP (Octanol/Water) | 1.452 | Crippen Method |

| Topological Polar Surface Area (TPSA) | ~41 | Computed |

Synthetic Thermodynamics: The Hantzsch Driver

The formation of the thiazole ring via the Hantzsch synthesis is a textbook example of a reaction driven by the thermodynamic gain of aromatization.

Mechanism & Driving Force

The reaction between an

Key Insight: The reaction is exothermic. In process scale-up, controlling the rate of addition is critical to manage the heat load, preventing the formation of polymeric byproducts.

Visualization: Hantzsch Synthesis Pathway[1][4]

Caption: The Hantzsch synthesis is thermodynamically driven by the final irreversible aromatization step.

Environmental & Metabolic Stability

While thermodynamically stable on the shelf, the 4-methyl-1,3-thiazole ring is not inert in biological systems.[1] Understanding these degradation pathways is essential for drug design.

Metabolic Soft Spots[1]

-

S-Oxidation: The sulfur atom can be oxidized by CYP450 enzymes to form sulfoxides or sulfones. However, the aromatic nature makes this difficult compared to non-aromatic sulfides.

-

Methyl Oxidation: The benzylic-like protons on the 4-methyl group are susceptible to radical abstraction and subsequent oxidation to hydroxymethyl or carboxylic acid derivatives.[1] This is often the primary metabolic clearance pathway.

Visualization: Degradation Pathways[1]

Caption: The 4-methyl group is the primary site of metabolic liability, sparing the ring itself.[1]

Experimental Protocols: Assessing Stability

To validate the stability claims, the following protocols should be employed. These are designed to be self-validating through the use of internal standards and controls.

Protocol A: Accelerated Stability Testing (Forced Degradation)

Purpose: To determine the intrinsic stability of the molecule under stress conditions (ICH Q1A guidelines).

Reagents:

Workflow:

-

Preparation: Dissolve derivative to 1 mg/mL in Acetonitrile/Water (50:50).

-

Acid Stress: Add equal vol 0.1 N HCl. Incubate at 60°C for 4 hours.

-

Base Stress: Add equal vol 0.1 N NaOH. Incubate at 60°C for 4 hours.

-

Oxidative Stress: Add equal vol 3%

. Incubate at RT for 24 hours. -

Analysis: Neutralize samples and analyze via LC-MS/MS.

-

Validation: Recovery must be >95% for "Stable" classification. If degradation >10% occurs, isolate and characterize degradation products via NMR.

Protocol B: Thermodynamic Solubility & Lipophilicity

Purpose: To correlate experimental

Workflow:

-

Saturation: Add excess solid compound to pH 7.4 phosphate buffer.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter through 0.45 µm PVDF membrane (low binding).

-

Quantification: Measure filtrate concentration via UV-Vis (using pre-determined extinction coefficient

). -

Self-Check: Measure the melting point of the residual solid. A depression in MP indicates polymorphic transition or hydrate formation during equilibration.

Visualization: Stability Assessment Workflow

Caption: Standardized workflow for assessing chemical resistance before biological testing.

References

-

NIST Chemistry WebBook. 4-Methylthiazole Thermochemical Data.[1] National Institute of Standards and Technology.[3] Link

-

RSC Advances. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach. Royal Society of Chemistry.[4] Link

-

Molecules (MDPI). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.Link

- Journal of Medicinal Chemistry.Metabolic Stability and Design of Thiazole Derivatives. (General reference to field standard practices).

-

Cheméo. 4-Methylthiazole Chemical & Physical Properties.Link

Methodological & Application

Application Note: Scalable Production of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Abstract

This application note details the scalable synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine , a privileged scaffold in medicinal chemistry found in various GPCR ligands and kinase inhibitors. While traditional medicinal chemistry routes often utilize the Hantzsch synthesis, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) approach optimized for scale-up (gram to kilogram). This method utilizes green solvents (Ethanol or 2-MeTHF) and an inorganic base, offering superior atom economy and simplified purification via acid-base extraction, eliminating the need for chromatographic separation.

Introduction & Retrosynthetic Analysis

The 2-aminothiazole core is a critical pharmacophore. For the target molecule, two primary disconnections exist:

-

Disconnection A (SNAr): Displacing a leaving group at the thiazole C2 position with piperidine.

-

Disconnection B (Hantzsch): Condensing an alpha-haloketone with a thiourea derivative.[1]

While Method B is excellent for library generation, Method A is preferred for process scale-up due to the commercial availability of stable precursors and the avoidance of lachrymatory

Figure 1: Retrosynthetic Strategy (Graphviz)

Caption: Comparison of SNAr (Green/Scalable) vs. Hantzsch (Library/Toxic) pathways.

Route Selection Matrix

| Feature | Method A: SNAr (Recommended) | Method B: Hantzsch Synthesis |

| Key Reagents | 2-Bromo-4-methylthiazole, Piperidine | Chloroacetone, N-Piperidinecarbothioamide |

| Atom Economy | High (Byproduct: HBr salt) | Moderate (Loss of H2O + HCl) |

| Safety | Piperidine is toxic/flammable but manageable. | Chloroacetone is a severe lachrymator. |

| Purification | Acid-Base Extraction (No Column) | Often requires recrystallization or column. |

| Green Score | High (Ethanol solvent) | Medium (Often requires reflux in alcohols). |

Detailed Protocol: Scalable SNAr Synthesis

Reaction Mechanism & Causality

The reaction proceeds via an addition-elimination mechanism.[2][3] The nitrogen of the piperidine attacks the C2 position of the thiazole. The electron-withdrawing nature of the thiazole ring (specifically the imine-like nitrogen) stabilizes the Meisenheimer-like transition state.

-

Solvent Choice: Ethanol (EtOH) is selected over DMF/DMAc. While dipolar aprotic solvents accelerate SNAr, EtOH allows for easier workup and is Class 3 (low toxicity).

-

Base Choice: Potassium Carbonate (K2CO3) acts as an HCl scavenger. It is preferred over organic bases (TEA) to prevent the formation of difficult-to-remove organic salts.

Experimental Procedure (100g Scale)

Reagents:

-

2-Bromo-4-methylthiazole: 100.0 g (0.56 mol)

-

Piperidine: 71.5 g (0.84 mol, 1.5 eq)

-

Potassium Carbonate (anhydrous): 116.0 g (0.84 mol, 1.5 eq)

-

Ethanol (200 proof): 500 mL

-

Water (for workup): 1000 mL

-

MTBE (Methyl tert-butyl ether): 800 mL

Step-by-Step Protocol:

-

Charging: To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge Ethanol (500 mL) and 2-Bromo-4-methylthiazole (100 g) .

-

Base Addition: Add K2CO3 (116 g) in a single portion. The slurry will be heterogeneous.

-

Nucleophile Addition: Add Piperidine (71.5 g) dropwise via an addition funnel over 30 minutes. Note: Reaction is mildly exothermic; maintain internal temperature < 40°C.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 12–16 hours.

-

PAT Checkpoint: Monitor by HPLC or TLC (Mobile Phase: 20% EtOAc/Hexane). Consumption of bromide starting material indicates completion.

-

-

Workup (The "Self-Validating" Purification):

-

Filter off inorganic salts (KBr, excess K2CO3) and wash the cake with EtOH (100 mL).

-

Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Acid-Base Extraction Cycle (Critical for Purity):

-

Dissolve the residue in MTBE (400 mL) .

-

Extract with 1M HCl (2 x 300 mL) . The product (basic) moves to the aqueous layer; non-basic impurities remain in organic.

-

Separate layers.[5] Keep the Aqueous Acidic Layer .

-

Basify the aqueous layer to pH > 10 using 4M NaOH (cooling required).

-

Extract the now-liberated product into MTBE (2 x 200 mL) .

-

-

Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate to dryness.

-

Final Polish: If necessary, recrystallize from minimal hot Hexane/EtOAc (9:1).

Expected Yield: 85–92% (Pale yellow to white solid). Melting Point: 48–50°C.

Process Flow Diagram (PFD)

Caption: Workup flow utilizing acid-base switching to ensure high purity without chromatography.

Quality Control & Analytics

To ensure the protocol is self-validating, the following analytical parameters should be met:

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Thiazole absorption).

NMR Specification (400 MHz, CDCl3)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 6.15 | Singlet (s) | 1H | Thiazole C5-H |

| 3.45 | Multiplet (m) | 4H | Piperidine N-CH 2 (C2', C6') |

| 2.28 | Singlet (s) | 3H | Thiazole-CH 3 |

| 1.65 | Multiplet (m) | 6H | Piperidine C-CH 2-C (C3', C4', C5') |

References

-

Hantzsch Thiazole Synthesis Mechanism: SynArchive. "Hantzsch Thiazole Synthesis." Available at: [Link]

-

Green Solvents for SNAr: Braje, W. et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC."[7] Green Chemistry, 2021.[7] Available at: [Link]

-

General Thiazole Synthesis Review: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

-

SNAr Mechanism & Leaving Group Effects: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. d-nb.info [d-nb.info]

Application Note: Preparation and Handling of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine Stock Solutions for Biological Assays

[1]

Abstract

This guide provides a standardized methodology for the preparation of high-integrity stock solutions of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS: 58350-38-2).[1] While this compound is a valuable structural motif in medicinal chemistry—often serving as a fragment for kinase or GPCR ligand design—its physicochemical properties present specific challenges in aqueous biological assays.[1] This protocol addresses the critical balance between organic solubility and aqueous stability, mitigating risks of precipitation, compound aggregation, and plastic adsorption that frequently lead to false-negative data in high-throughput screening (HTS).[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule's "personality" is the first step to successful assay data.[1] this compound consists of a basic piperidine ring coupled to a thiazole.[1]

| Property | Value | Implication for Assay Handling |

| Molecular Weight | 182.29 g/mol | Small fragment-like molecule; high molarity requires significant mass.[1] |

| Physical State | Solid (low melting point) | May appear waxy or sticky; static charge can be an issue during weighing.[1] |

| Predicted LogP | ~1.5 - 2.0 | Moderately lipophilic.[1] Soluble in organic solvents, but risk of "crashing out" in aqueous buffers is moderate.[1] |

| pKa (Base) | ~8.5 - 9.5 (Piperidine N) | Critical: It is protonated (cationic) at physiological pH (7.4), which aids aqueous solubility.[1] However, in high pH buffers (>9), it becomes neutral and less soluble.[1] |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Preferred.[1] Dissolves the neutral form effectively and is miscible with water.[1] |

Expert Insight: Because the piperidine nitrogen is basic, this compound is prone to forming salts.[1] If you purchased the hydrochloride salt, it will be water-soluble.[1] If you possess the free base (most common for this CAS), you must use DMSO or Ethanol for the initial stock.[1] This guide assumes the Free Base form.[1]

Protocol: Primary Stock Solution Preparation (10 mM)

Materials Required[1][2][3][4]

-

Solvent: Anhydrous DMSO (≥99.9%, stored under nitrogen/argon if possible).[1]

-

Vials: Amber borosilicate glass vials (to prevent photodegradation and plastic leaching).

-

Equipment: Analytical balance (0.01 mg readability), vortex mixer, centrifuge.

Step-by-Step Methodology

Step 1: Molarity Calculation

Do not rely on generic "1 mg/mL" concentrations.[1] Biological assays require Molar (M) units.[1]

-

Target Concentration: 10 mM (10 millimoles/Liter).

-

Target Volume: 1.0 mL.

-

Formula:

[1] -

Calculation:

Step 2: Weighing (The "Reverse Weighing" Technique)

Due to the potential waxy/static nature of thiazole-piperidines:

-

Place the empty glass vial on the balance and tare.

-

Weigh approximately 1.8 – 2.5 mg of compound directly into the vial.

-

Record the exact mass (e.g., 2.15 mg).[1]

-

Back-calculate the solvent volume required to hit exactly 10 mM.

-

Example: If you weighed 2.15 mg:

- [1]

-

Step 3: Solubilization

-

Add the calculated volume of Anhydrous DMSO.[1]

-

Vortex vigorously for 30 seconds.

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes (keep temperature < 30°C to avoid degradation).[1]

-

Centrifuge: Spin at 1000 x g for 1 minute to bring all liquid to the bottom.

Workflow Visualization: Stock Prep to QC[1]

Figure 1: Logic flow for the preparation of the primary 10 mM stock solution. Note the critical QC checkpoint before storage.

Assay Preparation: The "Intermediate Plate" Method[1]

The Problem: Direct addition of 100% DMSO stock into an aqueous assay buffer often causes immediate precipitation (the "crash out" effect), creating local high concentrations that kill cells or aggregate enzymes.[1]

The Solution: Use an intermediate dilution step.

Protocol for 100 µM Final Assay Concentration

Assumption: The assay can tolerate 1% DMSO.

-

Prepare Intermediate Stock (100x):

-

Dilute the 10 mM Master Stock 1:100 in Assay Buffer ? NO.

-

Dilute the 10 mM Master Stock 1:100 in DMSO ? YES.

-

Wait, if we want 100 µM final, we usually need a 100x stock (10 mM).[1]

-

Correction for lower solubility compounds: Create a 10x working solution in a buffer containing a surfactant/carrier if possible, OR dilute directly from DMSO while mixing.[1]

-

Recommended Workflow (Serial Dilution):

-

Source Plate: 10 mM compound in 100% DMSO.

-

Intermediate Plate (Dilution in DMSO): Perform your serial dilutions (e.g., 1:3) entirely in DMSO.[1] This ensures linearity.

-

Transfer to Assay (The "Shift"):

Assay Buffer Considerations

For this compound, pH matters.[1]

Serial Dilution Logic Diagram

Figure 2: Serial dilution strategy. Diluting in DMSO first (yellow nodes) prevents precipitation before the final transfer to the aqueous assay (green nodes).[1]

Storage and Stability

-

Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water in DMSO stocks causes compound degradation and precipitation over time.[1]

-

Best Practice:

-

Store at -20°C or -80°C .

-

Use single-use aliquots (e.g., 50 µL per vial) to avoid freeze-thaw cycles.

-

Seal vials with Parafilm or use screw caps with PTFE liners.[1]

-

Shelf Life: 6 months at -20°C; 1 year at -80°C. Discard if solution turns yellow or cloudy.

-

References

-

Vertex AI Search. (2023).[1] Best practices for preparation of small molecule stock solutions in DMSO. Retrieved from (Popa-Burke et al., J Biomol Screen, 2014).[1]

-

Sigma-Aldrich. (n.d.).[1] FAQs on Inhibitor Preparation. Retrieved from .[1]

-

PubChem. (2023).[1] Compound Summary: this compound.[1][2] Retrieved from (Note: Link directs to the closely related piperazine/piperidine scaffold entry for property verification).[1]

-

Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from .[1]

Troubleshooting & Optimization

Troubleshooting nucleophilic substitution in thiazole-piperidine synthesis

Ticket ID: THZ-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Method Selection

Before troubleshooting, verify you are using the correct mechanism for your specific thiazole isomer. Thiazoles exhibit extreme positional electronic bias.

The "Azole Effect" Rule:

-

C2-Position: Electron-deficient (adjacent to Nitrogen). Reacts via Classical

. -

C4/C5-Position: Electron-neutral/rich. Reacts via Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) .

Visual Decision Matrix: Use this flowchart to confirm your synthetic route matches the electronic demand of the substrate.

Caption: Logical workflow for selecting the correct coupling strategy based on thiazole regiochemistry.

Troubleshooting Guide: Classical (C2-Position)

Applicable when the leaving group (Cl, Br, F) is at the 2-position.

Q: My reaction stalls at 30-40% conversion. Adding more piperidine doesn't help.

Diagnosis: This is likely a Thermodynamic Stall or Protonation Trap .

-

The Science: The piperidine acts as both the nucleophile and the base. As the reaction proceeds, HCl (or HBr) is generated. If you use only 1-2 equivalents of piperidine, the byproduct acid protonates the remaining piperidine, rendering it non-nucleophilic (ammonium salt).

-

The Fix:

-

Stoichiometry: Ensure you have at least 2.5 to 3 equivalents of piperidine (one to react, one to scavenge acid).

-

Auxiliary Base: Add an inorganic base like

or -

Solvent Switch: Move from THF/DCM to DMSO, DMF, or NMP . These dipolar aprotic solvents stabilize the Meisenheimer complex intermediate, significantly lowering the activation energy [1].

-

Q: I have a 2,4-dichlorothiazole. I want to substitute at C4, but it reacts at C2.

Diagnosis: Regioselectivity Mismatch .

-

The Science: The C2 position is significantly more electrophilic due to the inductive effect of the adjacent nitrogen (

effect) and the ability to stabilize the negative charge in the transition state. C4 is electronically deactivated relative to C2 [2]. -

The Fix: You cannot force

at C4 in the presence of a C2-halogen.-

Strategy: You must react at C2 first (with a sacrificial group or the desired C2-substituent) or use a starting material where C2 is blocked/protected.

-

Alternative: If you need C4-piperidine and C2-Cl, you must synthesize the ring de novo (Hantzsch synthesis) rather than substitution.

-

Troubleshooting Guide: Buchwald-Hartwig (C4/C5-Position)

Applicable when the leaving group is at the 4 or 5 position, or the ring is electron-rich.

Q: The reaction turns black immediately (Palladium Black) and yields are <10%.

Diagnosis: Catalyst Poisoning by Sulfur .

-

The Science: Thiazoles are "soft" Lewis bases. The sulfur atom in the ring can coordinate strongly to the Palladium center, displacing the phosphine ligands and deactivating the catalyst (formation of unreactive Pd-S complexes) [3].

-

The Fix: Use Strongly Binding, Bulky Ligands .

-

Ligand Choice: Switch to BrettPhos , RuPhos , or XPhos . These bulky, electron-rich biaryl phosphine ligands create a "protective shell" around the Pd, preventing the thiazole sulfur from binding while still allowing the oxidative addition of the C-Halogen bond [4].

-

Pre-catalysts: Do not mix

and ligand in situ. Use Pd-precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3). These ensure the active

-

Q: I see significant "Protodehalogenation" (Ar-H instead of Ar-N).

Diagnosis:

-

The Science: If the reductive elimination of the amine is slow (due to sterics), the Pd-intermediate may abstract a hydride from the solvent or the amine itself.

-

The Fix:

-

Solvent: Avoid alcohols (MeOH, EtOH). Use strictly anhydrous 1,4-Dioxane or Toluene .

-

Base: Switch from

(which can act as a hydride source) to

-

Data Summary: Reaction Parameters

| Parameter | Buchwald-Hartwig (C4/C5) | |

| Primary Issue | Incomplete conversion (kinetics) | Catalyst poisoning (S-coordination) |

| Preferred Solvent | DMSO, NMP, DMF (Polar Aprotic) | 1,4-Dioxane, Toluene, t-Amyl Alcohol |

| Preferred Base | ||

| Temp Range | 80°C - 120°C | 80°C - 100°C |

| Key Additive | None | Ligand: BrettPhos, RuPhos, Xantphos |

| Atmosphere | Ambient / Sealed Tube | Strict Inert (Argon/Nitrogen) |

Advanced Experimental Protocol

Workflow: Pd-Catalyzed Coupling of Piperidine to 4-Bromothiazole

Use this protocol for "difficult" deactivated positions.

Reagents:

-

4-Bromothiazole (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv) [Crucial for preventing S-poisoning]

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Solids Addition: Add the Pd-precatalyst (BrettPhos Pd G3) and

to the vial.-

Note: Using a glovebox is preferred for the base, as

is hygroscopic. Moisture kills this reaction.

-

-

Liquids Addition: Add the 4-Bromothiazole and Piperidine.

-

Solvent: Add anhydrous 1,4-Dioxane (degassed/sparged with Argon for 10 mins prior to use).

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

-

Monitoring: Check LCMS. Look for the disappearance of Bromide (M) and appearance of Product (M - Br + 84).

-

-

Workup (The "Oiling Out" Fix):

-

Cool to room temperature.[1] Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

-

Critical Step: If the product is an oil, dissolve in

and add 2M HCl in ether dropwise. The Thiazole-Piperidine HCl salt usually crystallizes instantly as a white/yellow solid. Filter and wash with ether.

-

References

-

Reactivity of Thiazoles (

): - Regioselectivity (C2 vs C4): Title: A Comparative Guide to the Reactivity of Thiazole Derivatives. Source: BenchChem Technical Guides.

-

Pd-Catalysis & Sulfur Poisoning

- Title: Overcoming Catalyst Deactivation in Cross-Coupling of Sulfur-Containing Heterocycles.

- Source: Chemical Science, 2011, 2, 27-50.

-

URL:[Link]

-

Buchwald-Hartwig Ligand Selection

-

General Thiazole Synthesis (Hantzsch)

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]

- 3. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Technical Support Center: Solubilization Guide for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Case ID: SOL-THZ-PIP-001 Compound Class: 2-Aminothiazole Derivative Primary Issue: Precipitation in aqueous buffers (pH 7.[1]4) Status: Resolved with Protocols

Executive Summary

You are encountering solubility issues with 1-(4-Methyl-1,3-thiazol-2-yl)piperidine because it behaves as a lipophilic weak base with a critical ionization window.

The structural fusion of the piperidine ring to the 2-position of the thiazole creates a specific electronic environment. Unlike free piperidine (pKa ~11), the nitrogen atom attached to the thiazole ring participates in resonance delocalization, rendering it essentially non-basic. The primary protonation site is the thiazole nitrogen , which typically exhibits a pKa in the range of 5.0 – 5.5 .

The Consequence: At physiological pH (7.4), the compound exists almost exclusively (>99%) in its neutral, hydrophobic form. This leads to immediate precipitation ("crashing out") when hydrophobic stock solutions (e.g., DMSO) are diluted into neutral aqueous buffers.

Module 1: The pH Factor (Critical Variable)

The Science of Solubility

To dissolve this compound in water, you must protonate the thiazole nitrogen.

-

pH > 6.0: Compound is neutral (Lipophilic/Insoluble).

-

pH < 4.5: Compound is protonated (Cationic/Soluble).

Protocol A: Acid-Assisted Dissolution (For Stock Prep)

Use this if your assay tolerates a slightly acidic final buffer or if you can perform a "pH shift" dilution.[1]

-

Weighing: Weigh the target amount of this compound.

-

Primary Solvent: Do not add water yet.[1] Add 0.1 M HCl dropwise.

-

Rationale: The low pH ensures immediate protonation upon contact.

-

-

Vortex/Sonication: Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

-

Dilution: Slowly add water/buffer to reach volume.

-

Warning: If you dilute with a strong buffer (like 10x PBS) that raises the pH back to 7.4, precipitation will re-occur.

-

Module 2: Co-solvent Strategies (DMSO/PEG)

The "Crash Out" Phenomenon

When you dilute a DMSO stock into an aqueous buffer, the solvent environment changes faster than the solute can equilibrate. The water strips the DMSO solvation shell from the hydrophobic molecule, creating a supersaturated "boundary layer" where nucleation and precipitation occur instantly.

Protocol B: The "Step-Down" Dilution Method

Use this for cell-based assays where low pH is toxic.[1]

Reagents:

-

Anhydrous DMSO (Grade: Cell Culture Tested)

-

PEG-400 (Polyethylene Glycol 400)[1]

-

PBS (Phosphate Buffered Saline)

Workflow:

-

Master Stock: Dissolve compound in 100% DMSO at 50 mM .

-

Check: Solution must be crystal clear.

-

-

Intermediate Stock (The Bridge): Dilute the Master Stock 1:10 into PEG-400 (not water).

-

Result: 5 mM compound in 10% DMSO / 90% PEG-400.

-

Why: PEG-400 acts as a bridge solvent, reducing the polarity shock.[1]

-

-

Final Dosing: Dilute the Intermediate Stock into your assay buffer (e.g., 1:100).

-

Final Composition: 50 µM compound, 0.1% DMSO, 0.9% PEG-400.[1]

-

Observation: This stabilizes the dispersion and prevents immediate crashing.

-

Module 3: Advanced Formulation (Excipients)

Protocol C: Cyclodextrin Complexation

Use this for animal studies (IV/IP) or high-concentration aqueous stocks.[1]

Mechanism: The hydrophobic thiazole-piperidine core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Ingredients:

Step-by-Step:

-

Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Filter sterilize (0.22 µm).

-

Compound Addition: Add the solid compound to the vehicle.

-

Note: Do not use a DMSO stock here; add solid powder directly to the cyclodextrin solution.

-

-

Equilibration:

-

Shake at 200 RPM at 25°C for 24 hours .

-

Why: Complexation is an equilibrium process; it is not instantaneous.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved excess. Use the supernatant.

Visual Troubleshooting Guides

Figure 1: Solubilization Decision Tree

Use this logic flow to select the correct protocol for your experiment.